H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16606730
InChI: InChI=1S/C97H168N28O28S2/c1-15-51(8)74(123-91(148)73(50(6)7)122-89(146)69-27-22-40-125(69)94(151)53(10)109-90(147)72(49(4)5)121-86(143)60(24-17-19-37-99)112-88(145)68(47-127)119-87(144)66(43-48(2)3)117-82(139)62(26-21-39-106-97(103)104)111-78(135)58(100)46-126)92(149)116-59(23-16-18-36-98)80(137)108-52(9)77(134)110-61(25-20-38-105-96(101)102)81(138)114-65(35-42-155-14)85(142)115-64(34-41-154-13)84(141)113-63(32-33-71(132)133)83(140)118-67(44-56-28-30-57(130)31-29-56)79(136)107-45-70(131)120-75(54(11)128)93(150)124-76(55(12)129)95(152)153/h28-31,48-55,58-69,72-76,126-130H,15-27,32-47,98-100H2,1-14H3,(H,107,136)(H,108,137)(H,109,147)(H,110,134)(H,111,135)(H,112,145)(H,113,141)(H,114,138)(H,115,142)(H,116,149)(H,117,139)(H,118,140)(H,119,144)(H,120,131)(H,121,143)(H,122,146)(H,123,148)(H,124,150)(H,132,133)(H,152,153)(H4,101,102,105)(H4,103,104,106)/t51-,52-,53-,54+,55+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,72-,73-,74-,75-,76-/m0/s1
SMILES:
Molecular Formula: C97H168N28O28S2
Molecular Weight: 2238.7 g/mol

H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH

CAS No.:

Cat. No.: VC16606730

Molecular Formula: C97H168N28O28S2

Molecular Weight: 2238.7 g/mol

* For research use only. Not for human or veterinary use.

H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH -

Specification

Molecular Formula C97H168N28O28S2
Molecular Weight 2238.7 g/mol
IUPAC Name (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C97H168N28O28S2/c1-15-51(8)74(123-91(148)73(50(6)7)122-89(146)69-27-22-40-125(69)94(151)53(10)109-90(147)72(49(4)5)121-86(143)60(24-17-19-37-99)112-88(145)68(47-127)119-87(144)66(43-48(2)3)117-82(139)62(26-21-39-106-97(103)104)111-78(135)58(100)46-126)92(149)116-59(23-16-18-36-98)80(137)108-52(9)77(134)110-61(25-20-38-105-96(101)102)81(138)114-65(35-42-155-14)85(142)115-64(34-41-154-13)84(141)113-63(32-33-71(132)133)83(140)118-67(44-56-28-30-57(130)31-29-56)79(136)107-45-70(131)120-75(54(11)128)93(150)124-76(55(12)129)95(152)153/h28-31,48-55,58-69,72-76,126-130H,15-27,32-47,98-100H2,1-14H3,(H,107,136)(H,108,137)(H,109,147)(H,110,134)(H,111,135)(H,112,145)(H,113,141)(H,114,138)(H,115,142)(H,116,149)(H,117,139)(H,118,140)(H,119,144)(H,120,131)(H,121,143)(H,122,146)(H,123,148)(H,124,150)(H,132,133)(H,152,153)(H4,101,102,105)(H4,103,104,106)/t51-,52-,53-,54+,55+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,72-,73-,74-,75-,76-/m0/s1
Standard InChI Key ZYTDAUMVRZWQAV-QIWUVYCYSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)N
Canonical SMILES CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)N

Introduction

Structural Characteristics and Physicochemical Properties

Primary Sequence and Molecular Composition

The p524 peptide comprises 20 amino acids with the linear sequence H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH . Its molecular formula is C₉₇H₁₆₈N₂₈O₂₈S₂, yielding a molecular weight of 2,238.66 g/mol . The presence of two sulfur atoms in methionine residues contributes to potential post-translational modifications, while the arginine and lysine residues confer a net positive charge under physiological conditions, influencing its solubility and interaction with MHC molecules .

Table 1: Physicochemical Properties of p524

PropertyValue
Sequence Length20 amino acids
Molecular FormulaC₉₇H₁₆₈N₂₈O₂₈S₂
Molecular Weight2,238.66 g/mol
Isoelectric Point (pI)~9.5 (predicted)
SolubilityWater-soluble (lyophilized)
Purity (HPLC)≥95.33%

Secondary and Tertiary Structural Features

While crystallographic data for p524 remain limited, homology modeling based on GAD65 (PDB ID: 1ES0) suggests that residues 524–543 adopt a flexible loop conformation proximal to the enzyme’s catalytic domain . This structural flexibility may facilitate MHC class II binding, as evidenced by the peptide’s ability to form stable complexes with I-Ag7, the MHC II variant prevalent in NOD mice . Proline at position 8 introduces a kink that may stabilize interactions with T cell receptors (TCRs) .

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

p524 is synthesized via Fmoc-based SPPS, a method ensuring high fidelity for sequences containing multiple arginine and lysine residues . Post-synthesis, reverse-phase HPLC achieves ≥95.33% purity, with trifluoroacetic acid (TFA) as the counterion during purification . Residual TFA concentrations are minimized to avoid artifacts in cellular assays, as TFA can trifluoroacetylate proteins and influence glycine receptor activity at nanomolar levels .

Immunological Role in Autoimmune Diabetes

Antigen Presentation and T Cell Activation

p524 binds I-Ag7 with moderate affinity (KD ≈ 10⁻⁶ M), forming a complex recognized by diabetogenic CD4+ T cells . In NOD mice, thymic selection permits escape of p524-reactive T cells, which infiltrate pancreatic islets and drive β-cell destruction . Adoptive transfer studies demonstrate that p524 immunization accelerates diabetes onset in NOD mice, highlighting its pathogenicity .

Tetramer-Based Detection of Autoreactive T Cells

I-Ag7/p524 tetramers enable direct quantification of antigen-specific T cells in lymphoid organs and islets . Staining with these tetramers reveals that p524-reactive cells constitute ~0.1–0.5% of CD4+ T cells in immunized NOD mice, a frequency 10-fold higher than in non-diabetic strains . Co-staining with anti-TCR antibodies (e.g., H57) enhances detection sensitivity, confirming clonal expansion during disease progression .

Table 2: Key Findings from Tetramer Studies

ParameterObservation
Tetramer+ CD4+ T cells0.1–0.5% in NOD mice
TCR AffinityLow (EC₅₀ ≈ 10 μM)
CD4 Upregulation2–3 fold post-stimulation
Cross-reactivityNone with p206 peptide

Mechanistic Insights into β-Cell Destruction

T Cell Effector Functions

p524-specific T cells secrete IFN-γ and IL-2 upon antigen encounter, polarizing toward a Th1 phenotype that exacerbates insulitis . Despite their low TCR affinity, these cells achieve activation via avidity effects from prolonged MHC-peptide interactions .

Role in Bystander Activation

Islet-infiltrating p524-reactive T cells recruit macrophages and dendritic cells via CCL3 and CCL4 chemokines, amplifying local inflammation . This bystander effect contributes to the spread of autoimmunity to other β-cell antigens, such as insulin and IA-2 .

Therapeutic Implications and Future Directions

Tolerance Induction Strategies

Oral administration of GAD65 peptides, including p524, via engineered Lactococcus lactis vectors, has shown promise in NOD mice by expanding regulatory T cells (Tregs) and preserving β-cell mass . Combining p524 with low-dose anti-CD3 therapy synergistically restores normoglycemia, even in mice with severe hyperglycemia .

Challenges in Clinical Translation

Human trials using GAD65 peptides have yielded mixed results, attributed to differences in MHC polymorphism and thymic selection mechanisms . Structural optimization of p524 to enhance MHC-II binding in HLA-DQ8/DR4 individuals (common in T1D patients) is an active area of research .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator